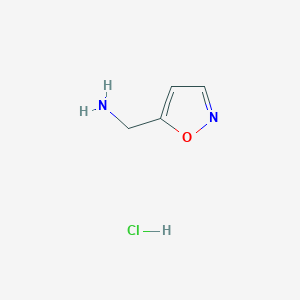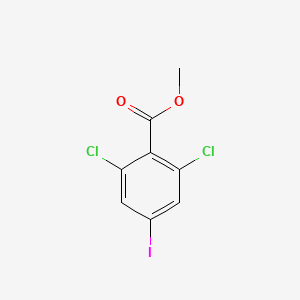
Methyl 2,6-dichloro-4-iodobenzoate
概要
説明
“Methyl 2,6-dichloro-4-iodobenzoate” is a chemical compound with the molecular formula C8H5Cl2IO2 . It has a molecular weight of 330.93 g/mol . This compound is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 iodine atom, and 2 oxygen atoms .科学的研究の応用
Synthesis Applications
Difluoromethylation
Methyl 2,6-dichloro-4-iodobenzoate is used in the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate. This process involves exploring safe and practical difluoromethylation protocols on a multikilogram scale to produce high-purity yields (Sperry & Sutherland, 2011).
Oxidizing Agent
It can be utilized in the preparation of esters of 2-iodoxybenzoic acid (IBX-esters), which are valuable oxidizing agents. These compounds belong to a new class of pentavalent iodine compounds with a pseudobenziodoxole structure, indicating a potential application in organic chemistry as oxidizing reagents (Zhdankin et al., 2005).
Analytical and Structural Analysis
- Single Crystal Analysis: this compound can be used in the study of single crystal structures. For instance, the single crystal X-ray structure of methyl 4-hydroxybenzoate was analyzed, providing insights into the molecular interactions and crystal packing of related compounds (Sharfalddin et al., 2020).
Organic Synthesis
Heck Reaction in Synthesis
It's involved in the Heck reaction for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters, demonstrating its role in facilitating complex organic synthesis processes (Ture et al., 2011).
Palladium-Catalyzed Carbonylation
This compound is used in palladium-catalyzed carbonylation reactions. Depending on the substituents, different compounds can be synthesized, showcasing its versatility in organic synthesis (Ács et al., 2006).
Advanced Material Research
Electrical Properties in Ferroelectricity
this compound derivatives can be used in the exploration of ferroelectric materials, which are crucial in the development of new electronic devices (Horiuchi et al., 2012).
Catalysis and Reaction Mechanisms
Its derivatives are studied in the context of copper-catalyzed cross-coupling reactions, helping to understand reaction mechanisms and enhancing catalytic processes in organic chemistry (Jover, 2018).
Safety and Hazards
Safety measures for handling “Methyl 2,6-dichloro-4-iodobenzoate” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .
作用機序
Target of Action
It is known that the aryl-iodide functionality of similar compounds may undergo coupling reactions .
Mode of Action
It’s possible that the compound interacts with its targets through the aryl-iodide functionality, which may undergo coupling reactions .
Action Environment
It’s important to note that safety precautions should be taken when handling this compound, including avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
生化学分析
Biochemical Properties
Methyl 2,6-dichloro-4-iodobenzoate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo cobalt-catalyzed cyclization with aldehydes to form phthalide derivatives . Additionally, the microbial dihydroxylation of this compound forms a nonracemic iodocyclohexene carboxylate intermediate . These interactions highlight the compound’s versatility and potential in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It has been shown to participate in enzyme inhibition or activation, leading to changes in gene expression . The compound’s ability to form nonracemic iodocyclohexene carboxylate intermediates through microbial dihydroxylation further illustrates its complex molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time Factors such as stability, degradation, and long-term effects on cellular function are crucial considerations
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes. It is important to determine the optimal dosage to balance efficacy and safety in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in forming phthalide derivatives and nonracemic iodocyclohexene carboxylate intermediates highlights its involvement in complex biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function .
特性
IUPAC Name |
methyl 2,6-dichloro-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2IO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQMCRSLVDSVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609070 | |
| Record name | Methyl 2,6-dichloro-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098619-73-8 | |
| Record name | Methyl 2,6-dichloro-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
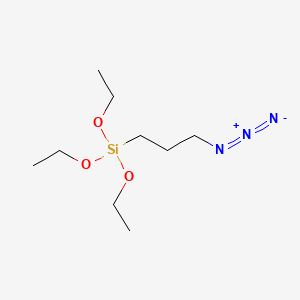
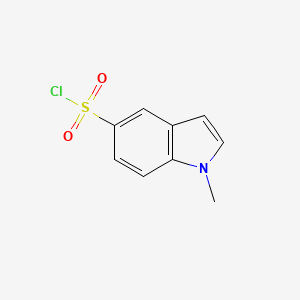


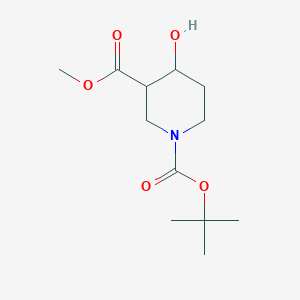




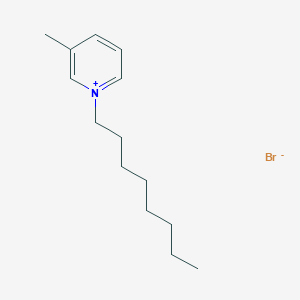


![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1591858.png)
